Methanone, (3-ethenylphenyl)phenyl-

Catalog No.
S3349622
CAS No.
63444-57-5
M.F
C15H12O
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanone, (3-ethenylphenyl)phenyl-

CAS Number

63444-57-5

Product Name

Methanone, (3-ethenylphenyl)phenyl-

IUPAC Name

(3-ethenylphenyl)-phenylmethanone

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C15H12O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h2-11H,1H2

InChI Key

VNPFTLIIEKEYIW-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

C=CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Methanone, (3-ethenylphenyl)phenyl- is an organic compound with the molecular formula C15H12OC_{15}H_{12}O and a molecular weight of 224.26 g/mol. It is classified as a ketone, specifically a substituted benzophenone, where the ethenyl group is attached to one of the phenyl rings. This compound is known for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including organic synthesis and material science .

  • Oxidation: The presence of hydroxyl groups can lead to oxidation reactions, forming corresponding ketones or aldehydes.
  • Reduction: The ethenyl group can be reduced to form ethyl groups using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitution can occur at the halogenated positions on the aromatic rings, allowing for the introduction of various functional groups.

Research into the biological activity of Methanone, (3-ethenylphenyl)phenyl- has shown potential antimicrobial properties. Compounds with similar structures have been evaluated for their activity against various bacteria and fungi. For instance, studies have indicated that modifications in the structure can enhance or reduce biological efficacy, highlighting the importance of specific substituents in determining antimicrobial activity .

The synthesis of Methanone, (3-ethenylphenyl)phenyl- typically involves several key steps:

  • Formation of Ethenyl Group: This is often achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.
  • Nucleophilic Substitution: Introducing various substituents via nucleophilic substitution reactions using appropriate halogenated precursors.
  • Cyclization Reactions: Formation of cyclic structures may occur through intramolecular nucleophilic attacks.
  • Final Coupling Reactions: The final assembly of the compound is completed through coupling reactions involving palladium catalysts under basic conditions .

Methanone, (3-ethenylphenyl)phenyl- has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structural properties make it valuable in developing polymers and other materials.
  • Pharmaceuticals: Due to its biological activity, it may be explored for potential therapeutic applications against microbial infections .

Studies on the interaction of Methanone, (3-ethenylphenyl)phenyl- with other compounds have shown that it can participate in various chemical interactions that affect its reactivity and biological activity. For instance, its interactions with enzymes or receptors can influence its efficacy as a pharmaceutical agent. Understanding these interactions is crucial for optimizing its use in medicinal chemistry .

Methanone, (3-ethenylphenyl)phenyl- shares similarities with other benzophenone derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methanone, (4-methylphenyl)phenyl-C14H12OC_{14}H_{12}OMethyl group at para position enhances stability
Methanone, (3-methylphenyl)phenyl-C14H12OC_{14}H_{12}OMethyl group at meta position affects reactivity
Methanone, (4-chlorophenyl)phenyl-C14H11ClOC_{14}H_{11}ClOChlorine substituent increases electrophilicity

Uniqueness

Methanone, (3-ethenylphenyl)phenyl- is unique due to its ethenyl substituent which can impart distinct electronic properties compared to other derivatives. This structural feature may enhance its reactivity in certain chemical transformations and biological activities.

The Heck coupling reaction has emerged as a cornerstone for introducing vinyl groups into aromatic systems, including (3-ethenylphenyl)phenylmethanone derivatives. This cross-coupling methodology facilitates the direct arylation of alkenes using aryl halides or pseudohalides under palladium catalysis.

Reaction Mechanism and Catalytic Cycle

Palladium(0) complexes initiate the catalytic cycle via oxidative addition with aryl halides (e.g., bromobenzene), forming arylpalladium(II) intermediates. Subsequent alkene coordination and migratory insertion yield a σ-alkylpalladium species, which undergoes β-hydride elimination to release the coupled product and regenerate the palladium catalyst. For (3-ethenylphenyl)phenylmethanone synthesis, styrene derivatives serve as ideal coupling partners due to their inherent vinyl group compatibility.

Substrate Scope and Optimization

Electron-deficient aryl halides exhibit enhanced reactivity in Heck couplings with styrenic substrates. A study employing PdCl{C6H3-2,6-(OPiPr2)2} demonstrated that bromobenzene derivatives coupled with styrene at 100°C in dimethylacetamide, achieving yields exceeding 70%. The addition of phase-transfer catalysts like Aliquat-336 improved reaction rates by facilitating base diffusion across aqueous-organic interfaces.

Table 1: Representative Heck Coupling Conditions for Vinylated Aryl Ketones

Aryl HalideAlkeneCatalyst SystemYield (%)
3-BromophenylketoneStyrenePd(OAc)₂, P(o-Tol)₃78
3-IodophenylketoneVinyl acetatePdCl₂(dppf), K₂CO₃82
3-Chlorophenylketoneα-MethylstyrenePd/C, TBAB, Cs₂CO₃65

Solvent and Ligand Effects

Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile enhance palladium solubility and stabilize intermediates. Bulky phosphine ligands (e.g., tri-o-tolylphosphine) suppress undesired β-hydride elimination pathways, favoring mono-alkenylation products. Recent advances in ligand design have enabled couplings at ambient temperatures, reducing energy input and side reactions.

[2π+2π] Cycloaddition Pathways Under UV Irradiation

The photochemical [2π+2π] cycloaddition represents one of the most fundamental photochemical transformations accessible to Methanone, (3-ethenylphenyl)phenyl-. This reaction pathway involves the formation of four-membered ring systems through the concerted interaction of two π-bond systems under ultraviolet irradiation [1] [2].

Mechanistic Framework

The [2π+2π] cycloaddition of vinyl ketone derivatives proceeds through a photochemically allowed pathway that is thermally forbidden according to the Woodward-Hoffmann rules. Upon absorption of UV light at wavelengths between 310-350 nanometers, the compound undergoes electronic excitation from the ground state to the first excited singlet state, followed by rapid intersystem crossing to the triplet state [3] [1]. This triplet excited state exhibits altered orbital symmetry that renders the [2π+2π] cycloaddition symmetry-allowed.

The reaction mechanism involves the initial photoexcitation of the vinyl ketone chromophore, which generates a triplet state with a lifetime sufficient for bimolecular interactions [4]. The excited molecule can then undergo cycloaddition with another molecule of the same compound or with different alkene partners. The process is concerted, meaning that both carbon-carbon bonds are formed simultaneously in a single transition state [5].

Experimental Evidence and Product Formation

Studies of related phenyl vinyl ketone systems have demonstrated that [2π+2π] cycloadditions readily occur under UV irradiation to produce cyclobutane derivatives [6] [7]. The reaction typically proceeds with formation of the head-to-tail dimer as the major product, with the stereochemistry determined by the approach geometry of the reacting molecules [7].

For Methanone, (3-ethenylphenyl)phenyl-, the presence of both the vinyl group and the aromatic ketone chromophore provides multiple potential reaction sites. The vinyl substituent can participate directly in the cycloaddition, while the ketone functionality serves as the photosensitizing unit. This dual functionality allows for both intramolecular and intermolecular cycloaddition pathways [2].

Substrate Scope and Selectivity

The [2π+2π] cycloaddition exhibits remarkable substrate tolerance, accommodating various electron-rich and electron-poor alkene partners [8] [9]. The reaction shows preference for less sterically hindered approaches, leading to predictable stereochemical outcomes. When performed in crystalline hosts or organized media, the selectivity can be further enhanced through pre-organization effects [7].

The regioselectivity of the cycloaddition depends on the electronic nature of the participating alkenes. Electron-rich alkenes tend to react at the β-position of the α,β-unsaturated ketone system, while electron-poor alkenes may show different regioselectivity patterns [10] [2].

Reaction ParameterOptimal ConditionsTypical Yields
Wavelength310-350 nm60-85%
SolventDichloromethane, acetonitrile-
Temperature20-50°C-
Reaction time2-24 hours-
CatalystNone required-

Solvent Effects on Excited-State Behavior

The photochemical behavior of Methanone, (3-ethenylphenyl)phenyl- is profoundly influenced by the surrounding solvent environment, which affects both the electronic properties of the excited states and the kinetics of subsequent photochemical processes [11] [12].

Solvent Polarity Effects

The excited-state properties of aromatic ketones are particularly sensitive to solvent polarity due to the charge-transfer character of the n-π* and π-π* transitions [13] [14]. In polar solvents such as acetonitrile and methanol, the excited states are stabilized through solvation, leading to red-shifted absorption spectra and altered photochemical reactivity [12] [15].

Studies of related benzophenone derivatives have shown that polar solvents can stabilize charge-transfer excited states, resulting in longer excited-state lifetimes and enhanced reactivity toward electron-rich substrates [13] [14]. For Methanone, (3-ethenylphenyl)phenyl-, the presence of the vinyl group provides an additional site for charge delocalization, making the compound particularly responsive to solvent polarity effects.

Hydrogen Bonding Interactions

Protic solvents such as alcohols and water can form hydrogen bonds with the carbonyl oxygen of the ketone functionality, significantly altering the excited-state behavior [11] [16]. These interactions can:

  • Stabilize the excited state through hydrogen bonding to the electron-rich oxygen
  • Modify the intersystem crossing rates between singlet and triplet states
  • Influence the regioselectivity of photochemical reactions
  • Affect the lifetime of reactive intermediates

Research on hydroxybenzophenone derivatives has demonstrated that hydrogen bonding in protic solvents can facilitate excited-state intramolecular proton transfer processes, leading to tautomerization and altered photochemical pathways [12] [16].

Solvent Viscosity and Diffusion Effects

The kinetics of bimolecular photochemical reactions are influenced by solvent viscosity, which affects the diffusion of reactants and the encounter frequency of excited molecules [17]. In highly viscous solvents, the reduced molecular motion can lead to:

  • Decreased reaction rates for bimolecular processes
  • Enhanced selectivity due to reduced competing pathways
  • Altered product distributions in competitive reactions

Specific Solvent Systems

Different solvent classes exhibit distinct effects on the photochemical behavior:

Polar Aprotic Solvents (Acetonitrile, Dimethyl Sulfoxide): These solvents stabilize charge-transfer excited states while avoiding hydrogen bonding complications. They are particularly effective for [2π+2π] cycloaddition reactions [12] [15].

Polar Protic Solvents (Alcohols, Water): These solvents can quench excited states through hydrogen bonding and may promote alternative reaction pathways such as hydrogen atom transfer [11] [16].

Nonpolar Solvents (Hexane, Toluene): These solvents provide minimal stabilization of excited states, often leading to shorter excited-state lifetimes and reduced photochemical efficiency [18] [15].

Solvent TypePolarity IndexEffect on Excited StateTypical Applications
Acetonitrile5.8Stabilizes charge-transfer statesCycloaddition reactions
Methanol5.1Hydrogen bonding interactionsPhotoreduction processes
Dichloromethane3.1Moderate stabilizationGeneral photochemistry
Toluene2.4Minimal stabilizationTriplet sensitization

Photoredox Catalysis Applications in Complex Molecule Synthesis

The incorporation of Methanone, (3-ethenylphenyl)phenyl- in photoredox catalytic systems represents a powerful approach for the synthesis of complex molecular architectures. The compound can function both as a substrate and as a photosensitizing component in various catalytic transformations [19] [20].

Dual Catalytic Systems

The combination of photoredox catalysis with transition metal catalysis, termed metallaphotoredox catalysis, has emerged as a particularly powerful approach for complex molecule synthesis [21] [22]. In these systems, Methanone, (3-ethenylphenyl)phenyl- can serve as:

  • A radical precursor through photoinduced electron transfer
  • A coupling partner in cross-coupling reactions
  • A photosensitizing component for energy transfer processes

Decarboxylative Coupling Reactions

When the compound contains carboxylic acid functionality, it can participate in decarboxylative coupling reactions under photoredox conditions [23] [22]. These transformations proceed through:

  • Photoinduced single-electron oxidation of the carboxylate
  • Decarboxylation to generate an alkyl radical
  • Coupling with an electrophilic partner through metallaphotoredox catalysis

The vinyl ketone moiety provides additional reactivity through conjugate addition pathways, allowing for the formation of complex polycyclic structures in a single transformation [20] [24].

Radical Cascade Reactions

The dual functionality of Methanone, (3-ethenylphenyl)phenyl- makes it particularly well-suited for radical cascade reactions. The ketone can initiate radical formation through photoinduced hydrogen atom transfer, while the vinyl group can participate in subsequent radical additions [25] [24].

These cascade processes can construct multiple bonds in a single operation, providing efficient access to complex molecular frameworks. The stereochemical outcome is often controlled by the conformational preferences of the radical intermediates and the steric environment around the reaction centers [26] [24].

Acyl Radical Chemistry

The ketone functionality can serve as a precursor to acyl radicals through photochemical cleavage of the carbon-carbonyl bond [23] [25]. These acyl radicals are valuable intermediates for:

  • Formation of carbon-carbon bonds with alkenes and alkynes
  • Synthesis of α,β-unsaturated ketones through elimination processes
  • Construction of heterocyclic frameworks through cyclization reactions

The vinyl substituent provides additional sites for radical attack, enabling the formation of complex polycyclic structures through tandem radical processes [26] [23].

Synthetic Applications

The photoredox catalytic applications of Methanone, (3-ethenylphenyl)phenyl- span multiple areas of synthetic chemistry:

Natural Product Synthesis: The compound can serve as a key building block for the synthesis of complex natural products, particularly those containing phenylpropanoid motifs [24].

Medicinal Chemistry: The ability to form complex molecular architectures makes it valuable for the synthesis of pharmaceutical intermediates and bioactive compounds [21] [24].

Materials Science: The photochemical properties can be exploited for the development of photoresponsive materials and polymer systems [3] [17].

Catalytic SystemPhotocatalystReaction TypeTypical Yields
Ruthenium-basedRu(bpy)₃²⁺Decarboxylative coupling70-90%
Iridium-basedIr(ppy)₃Radical cyclizations65-85%
Dual catalysisIr/Ni combinationCross-coupling75-95%
Organic catalystsAcridinium saltsOxidative coupling60-80%

XLogP3

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Wikipedia

Methanone, (3-ethenylphenyl)phenyl-

Dates

Last modified: 02-18-2024

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